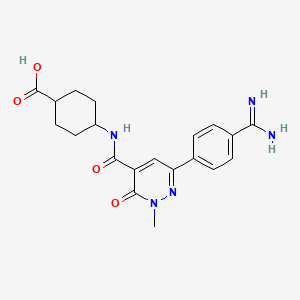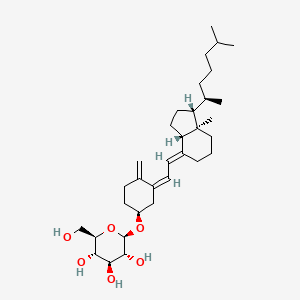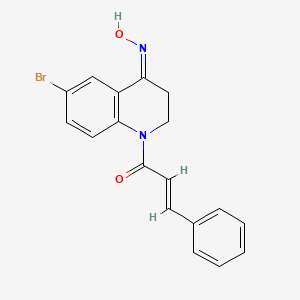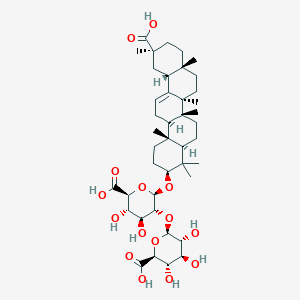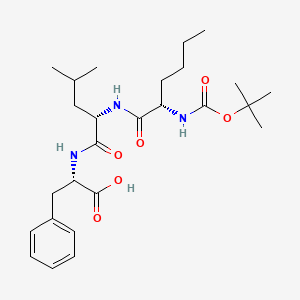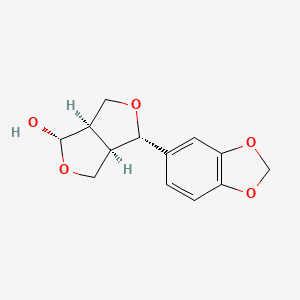
Samin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Samin is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a naturally occurring compound found in certain plants and has been studied for its biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Samin typically involves several steps, starting from readily available precursors. The exact synthetic route can vary, but it generally includes the following steps:
Initial Reaction: The precursor undergoes a reaction with a specific reagent under controlled conditions to form an intermediate compound.
Intermediate Transformation: The intermediate compound is then subjected to further reactions, such as oxidation or reduction, to form the desired product.
Purification: The final product is purified using techniques such as chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large reactors, precise temperature control, and continuous monitoring of the reaction progress.
Chemical Reactions Analysis
Types of Reactions
Samin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of different reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in the reactions of this compound include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Reaction Conditions: These reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized forms, while reduction may produce various reduced derivatives.
Scientific Research Applications
Samin has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role in metabolic pathways.
Medicine: this compound has been investigated for its potential therapeutic properties, including its anti-inflammatory and antioxidant activities.
Industry: this compound is used in the production of certain industrial products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Samin involves its interaction with specific molecular targets and pathways. It is known to:
Inhibit Enzymes: this compound can inhibit certain enzymes involved in metabolic processes, thereby affecting cellular functions.
Modulate Signaling Pathways: this compound can modulate signaling pathways, leading to changes in gene expression and cellular responses.
Antioxidant Activity: this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Samin can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
Sethis compound: A lignan found in sesame seeds with similar antioxidant properties.
Suramin: A polyanionic compound with different biological activities but some structural similarities.
Sesangolin: A compound closely related to sethis compound, found in wild sesame.
Uniqueness of this compound
What sets this compound apart from these similar compounds is its specific molecular structure and the unique combination of biological activities it exhibits. This makes this compound a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
166239-82-3 |
|---|---|
Molecular Formula |
C13H14O5 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
(3S,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-ol |
InChI |
InChI=1S/C13H14O5/c14-13-9-5-15-12(8(9)4-16-13)7-1-2-10-11(3-7)18-6-17-10/h1-3,8-9,12-14H,4-6H2/t8-,9-,12+,13-/m0/s1 |
InChI Key |
DRUQKRWRXOUEGS-NGERZBJRSA-N |
Isomeric SMILES |
C1[C@H]2[C@H](CO[C@@H]2O)[C@H](O1)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
C1C2C(COC2O)C(O1)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


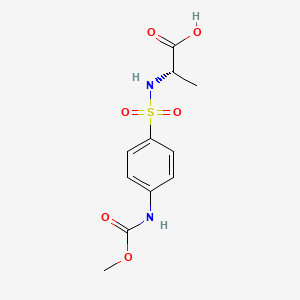
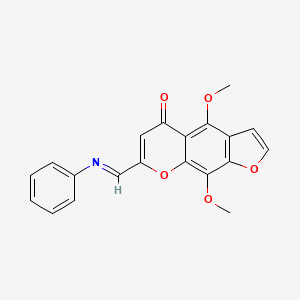
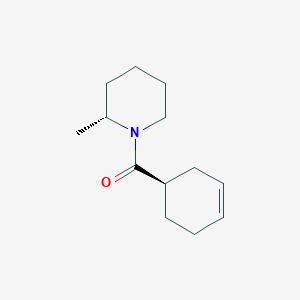
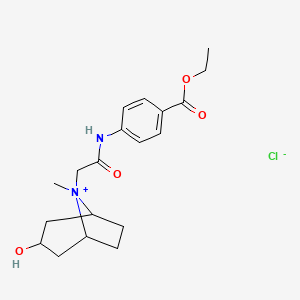
![2-[4-[(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]prop-1-enyl]-5-methylpyrazol-1-yl]pyrimidine](/img/structure/B12771238.png)
